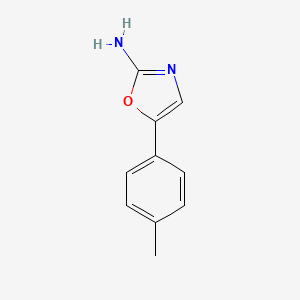

5-(p-Tolyl)oxazol-2-amine

CAS No.:

Cat. No.: VC16702923

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 5-(4-methylphenyl)-1,3-oxazol-2-amine |

| Standard InChI | InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) |

| Standard InChI Key | JRHYJRMNHZTGPA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CN=C(O2)N |

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

5-(p-Tolyl)oxazol-2-amine belongs to the oxazole family, a class of aromatic heterocycles containing one oxygen and one nitrogen atom within a five-membered ring. The IUPAC name for this compound is 5-(4-methylphenyl)-1,3-oxazol-2-amine, reflecting the p-tolyl substituent (4-methylphenyl group) at the 5-position and the amine group at the 2-position . The SMILES notation and InChIKey JRHYJRMNHZTGPA-UHFFFAOYSA-N provide unambiguous representations of its structure .

Crystallographic and Spectroscopic Data

X-ray crystallography and spectroscopic analyses confirm the planar geometry of the oxazole ring, with the p-tolyl group adopting a perpendicular orientation relative to the heterocycle. The compound exhibits distinct infrared (IR) absorption bands at 1753–1736 cm (oxazol-2-one carbonyl stretch) and 1694–1661 cm (methylene ketone stretch), characteristic of its functional groups . Nuclear magnetic resonance (NMR) spectra reveal aromatic proton resonances between 7.2–7.4 ppm and methyl group signals at 2.3 ppm.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 174.20 g/mol | |

| CAS Number | 6826-28-4 | |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

| Solubility | Research-grade purity |

Synthesis Methodologies

Laboratory-Scale Approaches

Recent advances in one-pot multicomponent reactions have streamlined the synthesis of 5-(p-Tolyl)oxazol-2-amine. A notable method involves a coupling–isomerization–elimination (CIE) sequence starting from N-Boc-protected propargyl carbamates and aryl acid chlorides . This catalytic process proceeds via a Sonogashira coupling to form an ynone intermediate, followed by cyclization and elimination under acidic conditions (e.g., trifluoroacetic acid). The reaction achieves moderate to good yields (45–77%) and tolerates diverse functional groups, including ethoxycarbonyl and methylsulfanyl moieties .

An alternative strategy employs a Ni-catalyzed Suzuki–Miyaura coupling to assemble trisubstituted oxazoles. This method combines carboxylic acids, amino acids, and boronic acids in a one-pot sequence, utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a dehydrative condensing agent . The inclusion of LiCl as an additive enhances reaction efficiency, yielding 5-(p-Tolyl)oxazol-2-amine derivatives in up to 73% yield .

Table 2: Optimization of Ni-Catalyzed Suzuki–Miyaura Coupling

| Entry | Ligand | Additive | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | dppf | None | 18 | 21 |

| 2 | dppp | None | 18 | 15 |

| 3 | PCy | None | 18 | 10 |

| 4 | dppf | LiCl (3 eq) | 3 | 73 |

Industrial Production

Industrial synthesis prioritizes scalability and purity, employing continuous flow reactors to enhance reaction kinetics and reduce byproduct formation. Post-synthesis purification involves sequential crystallization and column chromatography, achieving >95% purity as verified by high-performance liquid chromatography (HPLC).

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich oxazole ring undergoes electrophilic substitution at the 4-position, facilitated by the electron-donating p-tolyl group. Halogenation and nitration reactions yield derivatives amenable to further cross-coupling reactions, such as Buchwald–Hartwig amination .

Ring-Opening Reactions

Under basic conditions, the oxazole ring undergoes nucleophilic attack at the 2-position, leading to ring opening and formation of α-amino ketone intermediates. These intermediates serve as precursors for heterocyclic scaffolds like imidazoles and pyridines .

Applications in Drug Discovery and Materials Science

Lead Compound Optimization

The compound’s scaffold serves as a starting point for designing kinase inhibitors and antimicrobial agents. Structural modifications, such as introducing fluorinated substituents, enhance metabolic stability and blood-brain barrier permeability.

Coordination Chemistry

5-(p-Tolyl)oxazol-2-amine acts as a ligand in transition metal complexes, forming stable chelates with palladium and nickel. These complexes exhibit catalytic activity in cross-coupling reactions, including Suzuki–Miyaura and Heck couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume